molecular formula C14H19NO5 B12178216 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B12178216
M. Wt: 281.30 g/mol
InChI Key: LDZNOWMXOFBXNJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is an organic compound that features a benzodioxole moiety and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzodioxole and morpholine groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol can be achieved through a multi-step process:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment of the Propanol Chain: The benzodioxole intermediate can be reacted with epichlorohydrin to introduce the propanol chain.

    Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane structure.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, hydrogenation over palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a deoxygenated alkane.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Biological Studies: The compound can be used to study the interactions between benzodioxole and morpholine moieties with biological macromolecules.

    Materials Science: It may be utilized in the synthesis of novel polymers or materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the morpholine ring could engage in hydrogen bonding or electrostatic interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yloxy)-2-(morpholin-4-yl)ethanol: Similar structure but with a shorter carbon chain.

    1-(1,3-Benzodioxol-5-yloxy)-3-(piperidin-1-yl)propan-2-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(1,3-Benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is unique due to the combination of the benzodioxole and morpholine moieties, which may confer distinct chemical and biological properties. The presence of both groups allows for a diverse range of interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H19NO5/c16-11(8-15-3-5-17-6-4-15)9-18-12-1-2-13-14(7-12)20-10-19-13/h1-2,7,11,16H,3-6,8-10H2

InChI Key

LDZNOWMXOFBXNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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